molecular formula C25H26BrNO2 B5112075 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol

1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol

Cat. No. B5112075
M. Wt: 452.4 g/mol
InChI Key: FXSQJPOCJYZFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound belongs to the class of piperidinols and is known for its unique biochemical and physiological effects.

Scientific Research Applications

1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol has been extensively studied for its potential applications in the fields of medicine and pharmacology. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cell growth and survival. In particular, this compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity against cancer cells at low concentrations, which makes it an attractive candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for drug safety.
However, one of the limitations of using 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, and may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is a multi-step process that involves the use of various chemical reagents and reaction conditions. The most common method for synthesizing this compound is through the reaction of 4-(4-bromophenyl)piperidin-4-ol with 4-(benzyloxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography or recrystallization.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrNO2/c26-23-10-8-22(9-11-23)25(28)14-16-27(17-15-25)18-20-6-12-24(13-7-20)29-19-21-4-2-1-3-5-21/h1-13,28H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQJPOCJYZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol

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